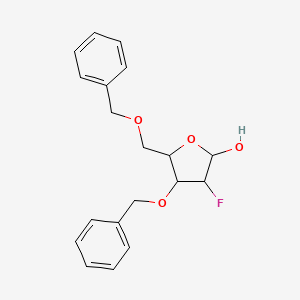

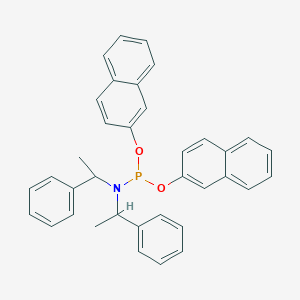

![molecular formula C36H55NO15 B13390426 7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid](/img/structure/B13390426.png)

7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naloxegol oxalate is a peripherally acting μ-opioid receptor antagonist. It is a PEGylated derivative of naloxone, developed by AstraZeneca and licensed from Nektar Therapeutics. This compound is primarily used for the treatment of opioid-induced constipation in adult patients with chronic non-cancer pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naloxegol oxalate involves several key steps. The process begins with the stereoselective reduction of 3-O-MEM naloxone using lithium tri-tert-butoxy aluminium hydride as the reducing agent and 2-methoxyethanol as an additive. This yields 3-O-MEM α-naloxol. The next step involves the reaction of 3-O-MEM α-naloxol with a side chain derived from either 22-bromo-heptaoxadocosane or 22-OMs-heptaoxadocosane to produce 3-O-MEM naloxegol. Finally, 3-O-MEM naloxegol is converted to naloxegol or its salt through treatment with an acid .

Industrial Production Methods: The industrial production of naloxegol oxalate involves the solid dispersion of the compound. This method ensures the stability, purity, and scalability of the compound for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Naloxegol oxalate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Utilizes reducing agents like lithium tri-tert-butoxy aluminium hydride.

Substitution: Employs reagents such as 22-bromo-heptaoxadocosane or 22-OMs-heptaoxadocosane

Major Products Formed: The major products formed from these reactions include 3-O-MEM α-naloxol and 3-O-MEM naloxegol, which are intermediates in the synthesis of naloxegol oxalate .

Scientific Research Applications

Naloxegol oxalate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying PEGylation and its effects on drug solubility and stability.

Biology: Investigated for its role in modulating opioid receptors in the gastrointestinal tract.

Medicine: Primarily used for the treatment of opioid-induced constipation in patients with chronic non-cancer pain. .

Industry: Utilized in the pharmaceutical industry for the development of opioid antagonists with reduced central nervous system penetration

Mechanism of Action

Naloxegol oxalate functions as an antagonist of opioid binding at the μ-opioid receptor. Its PEGylated structure allows for high selectivity for peripheral opioid receptors and prevents entry into the central nervous system. This selective antagonism inhibits opioid-induced delay of gastrointestinal transit time, thereby decreasing the constipating effects of opioids .

Comparison with Similar Compounds

Naloxone: A non-PEGylated opioid antagonist with central nervous system penetration.

Naldemedine: Another peripherally acting μ-opioid receptor antagonist used for opioid-induced constipation.

Uniqueness of Naloxegol Oxalate: Naloxegol oxalate is unique due to its PEGylated structure, which enhances its selectivity for peripheral opioid receptors and minimizes central nervous system side effects. This makes it particularly effective for treating opioid-induced constipation without compromising pain relief .

Properties

Molecular Formula |

C36H55NO15 |

|---|---|

Molecular Weight |

741.8 g/mol |

IUPAC Name |

7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid |

InChI |

InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6) |

InChI Key |

MNYIRXLCPODKLG-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

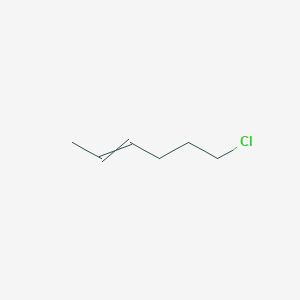

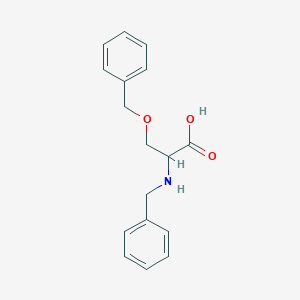

![4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester](/img/structure/B13390343.png)

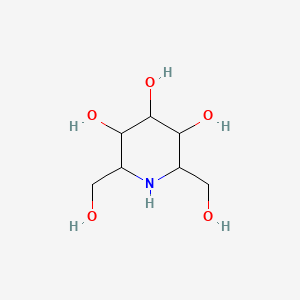

![trisodium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B13390358.png)

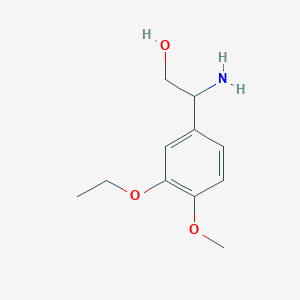

![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B13390372.png)

![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B13390375.png)

![4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid](/img/structure/B13390395.png)

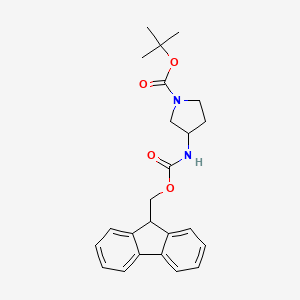

![1-Piperidinecarboxylic acid, 4-[4-[4-[(2S)-2-amino-3-methoxy-3-oxopropyl]phenoxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B13390418.png)